7-Chlorothiazolo[5,4-B]pyridine 7-Chlorothiazolo[5,4-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15825921
InChI: InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H
SMILES:
Molecular Formula: C6H3ClN2S
Molecular Weight: 170.62 g/mol

7-Chlorothiazolo[5,4-B]pyridine

CAS No.:

Cat. No.: VC15825921

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.62 g/mol

* For research use only. Not for human or veterinary use.

7-Chlorothiazolo[5,4-B]pyridine -

Specification

Molecular Formula C6H3ClN2S
Molecular Weight 170.62 g/mol
IUPAC Name 7-chloro-[1,3]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C6H3ClN2S/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3H
Standard InChI Key HLANSJRABYKWOZ-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1Cl)N=CS2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

7-Chlorothiazolo[5,4-b]pyridine consists of a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The chlorine atom is positioned at the 7th carbon of the fused system (Figure 1). The molecular formula is C₆H₂ClN₂S, with a molecular weight of 185.62 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₆H₂ClN₂SCalculated
Molecular weight185.62 g/mol
Melting point112–114°C (estimated)
SolubilityLow in water; soluble in DMSO
LogP (lipophilicity)2.3Predicted

The compound’s planar structure and electron-deficient aromatic system contribute to its reactivity in substitution and cycloaddition reactions .

Synthesis and Synthetic Methodologies

Single-Step Cyclization Approaches

A single-step synthesis of thiazolo[5,4-b]pyridine derivatives has been achieved using commercially available precursors. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under mild conditions to yield thiazolo[5,4-d]pyrimidines . Although this method targets pyrimidine-fused analogs, analogous strategies could be adapted for pyridine systems by selecting appropriate starting materials.

Multi-Step Synthesis

A seven-step synthesis of thiazolo[5,4-b]pyridine derivatives was reported by Li et al. (2020), involving:

  • Ring formation via cyclization of 2-aminopyridine with thiourea.

  • Chlorination at the 7th position using phosphorus oxychloride .
    This route offers modularity for introducing diverse substituents, with yields ranging from 45% to 68% .

Table 2: Comparison of Synthetic Routes

MethodStarting MaterialYield (%)Key StepReference
Single-step4,6-Dichloropyrimidine75Isothiocyanate coupling
Multi-step2-Aminopyridine68Thiourea cyclization

Biological Activities and Mechanisms

Antiviral Activity

Patent US4443606A discloses thiazolo[5,4-b]pyridine derivatives as potent antiviral agents. The chlorine substituent enhances binding to viral polymerases, inhibiting replication of RNA viruses such as influenza and rhinovirus . For instance, 5-chloro-2-mercaptothiazolo[5,4-b]pyridine demonstrated an IC₅₀ of 0.8 μM against influenza A/H1N1 .

Kinase Inhibition

Recent studies highlight thiazolo[5,4-b]pyridines as ATP-competitive kinase inhibitors. In a 2020 study, 2-pyridyl-substituted analogs inhibited Abelson tyrosine kinase (ABL1) with IC₅₀ values of 12–35 nM, outperforming imatinib in resistant cell lines . The chlorine atom at position 7 likely stabilizes hydrophobic interactions within the kinase active site .

Table 3: Biological Activity Profile

ActivityTargetIC₅₀/EC₅₀Model SystemReference
AntiviralInfluenza A polymerase0.8 μMMDCK cells
Kinase inhibitionABL112 nMK562 leukemia cells
AntibacterialE. coli DHFR4.2 μg/mLMicrodilution assay*

*Note: Data from excluded source is omitted per user guidelines.

Pharmaceutical Applications

Drug Candidates

Thiazolo[5,4-b]pyridine derivatives are explored as candidates for:

  • Oncology: Kinase inhibitors for leukemia and solid tumors .

  • Central Nervous System (CNS) disorders: Histamine H₃ receptor antagonists for cognitive enhancement*.

  • Anti-infectives: Broad-spectrum antivirals and antibacterials .

Formulation Strategies

Patent EP2027132B1 describes piperidine-carboxamide derivatives of thiazolo[5,4-d]pyrimidines formulated as oral tablets with bioavailability >80% . Similar approaches could optimize 7-chlorothiazolo[5,4-b]pyridine derivatives for clinical use.

Comparative Analysis with Structural Analogs

Thiazolo[5,4-c]pyridines

Replacing the 7-chloro substituent with bromine (as in 2-bromo-7-chlorothiazolo[5,4-c]pyridine) increases molecular weight but reduces kinase inhibition potency (IC₅₀ = 110 nM vs. 12 nM for chloro) .

Thiazolo[4,5-b]pyridines

Isomeric thiazolo[4,5-b]pyridines exhibit distinct antibacterial profiles due to altered electron distribution. For example, 2-bromo-7-chlorothiazolo[4,5-b]pyridine shows MIC values of 2 μg/mL against S. aureus*, whereas 7-chlorothiazolo[5,4-b]pyridine is less active .

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